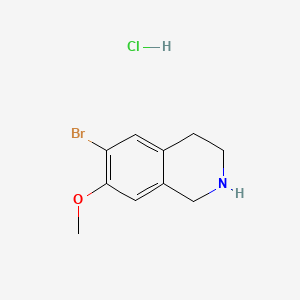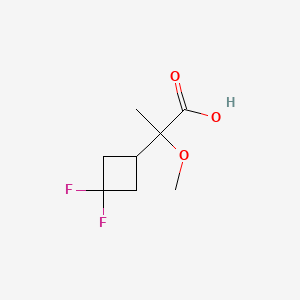![molecular formula C14H26N2O4 B6609623 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid CAS No. 2866322-15-6](/img/structure/B6609623.png)
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid (TBCDMP) is a diazepane-based compound that has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, including peptides, nucleosides, and other organic molecules. Additionally, it has been used to study the structure and function of proteins, as well as to explore the mechanisms of action of various drugs.
作用机制
The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid is not fully understood. However, it is believed that the compound binds to amino acids and other molecules in the cell and alters their structure and/or function. This can result in changes in the cell’s biochemical and physiological processes.
Biochemical and Physiological Effects
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to modulate the expression of genes involved in cell signaling pathways. Additionally, it has been found to affect the expression of proteins involved in cell adhesion and migration, as well as to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined. Additionally, it has been found to be stable in a variety of environments, including aqueous and organic solvents. However, it is important to note that the compound has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, research could be conducted to investigate the compound’s interactions with other molecules, such as proteins and nucleic acids. Finally, further studies could be conducted to explore the compound’s potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid involves the condensation of 2-methylpropanoic acid with 4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-ol. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically performed in aqueous media at temperatures ranging from room temperature to 120 °C. The reaction can be monitored using thin-layer chromatography or other spectroscopic methods, and the product can be isolated using column chromatography.
属性
IUPAC Name |
2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)15-7-6-8-16(10-9-15)14(4,5)11(17)18/h6-10H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQGMKFNJSLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)



![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)


![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
![tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6609609.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6609617.png)
![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)
